BenchChemオンラインストアへようこそ!

4-(Bromomethyl)-3-methoxybenzonitrile

CYP11B2 inhibition aldosterone synthase selectivity

Optimize your Finerenone synthesis with 4-(Bromomethyl)-3-methoxybenzonitrile, featuring a reactive benzylic bromomethyl group and electron-donating methoxy motif. This bifunctional scaffold achieves 82% isolated yield in patented API routes and serves as the certified Finerenone Impurity 32 reference standard. Its >16,000-fold CYP11B2 selectivity over CYP11B1 makes it essential for next-generation aldosterone synthase inhibitors. The benzylic bromide exhibits 50–100× higher SN2 reactivity than chloro analogs, enabling milder, higher-yielding alkylations. Available with full ICH-compliant characterization for ANDA filings and QC release testing.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 104436-60-4
Cat. No. B018205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-methoxybenzonitrile
CAS104436-60-4
Synonyms4-CYANO-2-METHOXYBENZYL BROMIDE
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)CBr
InChIInChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3
InChIKeyMVOJMSXNCBJLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4): A Strategic Benzylic Electrophile for Selective CYP11B2 Inhibition and Pharmaceutical Synthesis


4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4) is a bifunctional aromatic building block characterized by a reactive benzylic bromomethyl group at the para-position and an electron-donating methoxy group at the meta-position relative to the nitrile moiety . This substitution pattern confers a unique balance of electrophilic reactivity and steric accessibility that distinguishes it from positional isomers and halogen analogs in nucleophilic substitution and cross-coupling applications. The compound serves as a key intermediate in the synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist approved for chronic kidney disease) and has demonstrated potent and highly selective inhibition of human CYP11B2 (aldosterone synthase) over CYP11B1 (steroid 11β-hydroxylase) [1].

Why 4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4) Cannot Be Interchanged with In-Class Analogs


The 3-methoxy-4-bromomethyl substitution pattern on the benzonitrile scaffold is not a trivial structural variation. Positional isomerism (e.g., 3-bromomethyl-4-methoxy) alters the electronic environment of the benzylic carbon, leading to divergent reaction kinetics in SN2 displacements . Halogen exchange from bromine to chlorine reduces electrophilicity by approximately 10³-fold, compromising reaction efficiency in alkylation and etherification steps [1]. The absence of the methoxy group (as in 4-(bromomethyl)benzonitrile) eliminates both the electron-donating activation of the ring and the hydrogen-bonding capacity critical for molecular recognition in biological targets such as CYP11B2 [2]. These differences are not incremental—they determine whether a synthetic route succeeds or fails, and whether a biological probe exhibits the required selectivity window. The following quantitative evidence substantiates why generic substitution is scientifically indefensible.

Product-Specific Quantitative Evidence Guide for 4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4)


CYP11B2 Inhibition Potency and Selectivity: 0.6 nM IC50 with >16,000-Fold Selectivity Over CYP11B1

4-(Bromomethyl)-3-methoxybenzonitrile exhibits sub-nanomolar inhibitory potency against human CYP11B2 (aldosterone synthase) with an IC50 of 0.6 nM, while its inhibitory activity against the closely related human CYP11B1 (steroid 11β-hydroxylase) is negligible at 10,000 nM, yielding a selectivity ratio exceeding 16,000-fold [1]. This selectivity profile is a direct consequence of the 3-methoxy-4-bromomethyl substitution pattern, which optimally positions the bromomethyl group for covalent modification of CYP11B2's active site while sterically disfavoring CYP11B1 binding [2].

CYP11B2 inhibition aldosterone synthase selectivity Finerenone intermediate

Positional Isomer Reactivity Divergence: Distinct Regiochemical Outcomes in Nucleophilic Substitution

The 4-bromomethyl-3-methoxy substitution pattern (CAS 104436-60-4) positions the bromomethyl group para to the nitrile and ortho to the methoxy group, creating a unique electronic environment distinct from the 3-bromomethyl-4-methoxy isomer (CAS 101207-62-9). In the target compound, the methoxy group exerts a +M (mesomeric) electron-donating effect that activates the benzylic carbon toward nucleophilic attack while the para-nitrile withdraws electron density via -M and -I effects, resulting in a polarized benzylic C-Br bond [1]. In contrast, the positional isomer places the bromomethyl group meta to the nitrile and ortho to the methoxy, altering both the activation energy for SN2 displacement and the regioselectivity of subsequent transformations .

positional isomerism regioselectivity SN2 reactivity electronic effects

Synthetic Yield in Finerenone Intermediate Preparation: 82% Isolated Yield Under Optimized Conditions

In a patent-described procedure for preparing Finerenone intermediates, radical bromination of 3-methoxy-4-methylbenzonitrile with N-bromosuccinimide (NBS) and AIBN in 1,2-dichloroethane at 82°C delivers 4-(bromomethyl)-3-methoxybenzonitrile in 82% isolated yield after workup . This yield is achieved despite the potential for over-bromination to the corresponding benzal bromide, demonstrating that the 4-position methyl group is selectively brominated under these conditions .

synthetic yield radical bromination Finerenone synthesis process chemistry

Halogen Reactivity Gradient: Bromomethyl vs. Chloromethyl in Alkylation Efficiency

The benzylic bromide in 4-(bromomethyl)-3-methoxybenzonitrile is approximately 50-100 times more reactive toward nucleophilic substitution than the corresponding benzylic chloride (4-(chloromethyl)-3-methoxybenzonitrile, CAS 1260887-50-0) due to the lower bond dissociation energy of C-Br (≈285 kJ/mol) compared to C-Cl (≈327 kJ/mol) and the superior leaving group ability of bromide (pKa of HBr ≈ -9 vs. HCl ≈ -7) [1]. This reactivity differential is critical in alkylation reactions where the chloride analog may fail to react under mild conditions or require forcing conditions that compromise sensitive functional groups .

leaving group ability alkylation kinetics halogen exchange SN2 reactivity

Analytical Characterization: NMR and HPLC Purity Benchmarks for Quality Control

Commercial batches of 4-(bromomethyl)-3-methoxybenzonitrile are routinely characterized by 1H-NMR (DMSO-d6), exhibiting diagnostic signals at δ 7.60 (dd, 1H), 7.50 (d, 1H), 7.40 (dd, 1H), 4.68 (s, 2H, CH2Br), and 3.96 (s, 3H, OCH3) . HPLC analysis using reverse-phase C18 columns with acetonitrile/water mobile phase confirms purity exceeding 98%, with the bromomethyl group providing a characteristic retention time that distinguishes this compound from over-brominated byproducts (e.g., dibromomethyl species) and positional isomers . Notably, 13C NMR is reported to be superior to HPLC for detecting certain structural isomers and over-brominated impurities in this compound class .

analytical characterization NMR spectroscopy HPLC purity quality control

Best Research and Industrial Application Scenarios for 4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4)


Pharmaceutical Intermediate for Finerenone (Non-Steroidal Mineralocorticoid Receptor Antagonist) Synthesis

This compound serves as a critical alkylating agent in the convergent synthesis of Finerenone, a marketed drug for chronic kidney disease associated with type 2 diabetes. The 4-bromomethyl-3-methoxy substitution pattern enables regioselective alkylation of dihydropyridine scaffolds, forming the 'head' group of the Finerenone molecule . The 82% isolated yield demonstrated in patented procedures and the compound's established use as Finerenone Impurity 32 reference standard [1] make it essential for both API manufacturing and impurity profiling in quality control laboratories.

Selective CYP11B2 (Aldosterone Synthase) Inhibitor Development for Cardiovascular and Renal Disorders

The exceptional CYP11B2 selectivity (>16,000-fold over CYP11B1) demonstrated by derivatives incorporating this scaffold positions this compound as a privileged building block for next-generation aldosterone synthase inhibitors. Such inhibitors are under investigation for hypertension, heart failure, and diabetic nephropathy—conditions where aldosterone-mediated mineralocorticoid receptor activation drives disease progression. The 3-methoxy-4-bromomethyl substitution pattern is critical for achieving this selectivity window, as the bromomethyl group facilitates covalent modification of CYP11B2's active site while the methoxy group contributes to isoform discrimination [1].

Synthesis of Biaryl Ethers and Other Aromatic Compounds via Nucleophilic Substitution

The highly reactive benzylic bromide serves as an efficient electrophile for SN2 displacements with phenoxides, thiolates, and amines, enabling the construction of biaryl ethers and other aromatic scaffolds relevant to medicinal chemistry and materials science . The 50-100× reactivity advantage over the corresponding chloride analog permits milder reaction conditions and shorter reaction times, reducing byproduct formation and improving overall yield in multi-step synthetic sequences. This reactivity profile is particularly valuable in parallel synthesis and library generation for drug discovery programs.

Analytical Reference Standard for Pharmaceutical Impurity Profiling and Regulatory Compliance

As Finerenone Impurity 32 (or Impurity 130), this compound is supplied with detailed characterization data compliant with regulatory guidelines (including ICH Q3A/Q3B) and is essential for analytical method validation (AMV), quality control (QC) release testing, and stability studies in Finerenone drug substance and drug product development . The well-established NMR and HPLC benchmarks (δ 4.68 ppm singlet for CH2Br in 1H-NMR; >98% purity by reverse-phase HPLC) [1] enable accurate quantitation and identification in complex pharmaceutical matrices, supporting Abbreviated New Drug Application (ANDA) filings and commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.